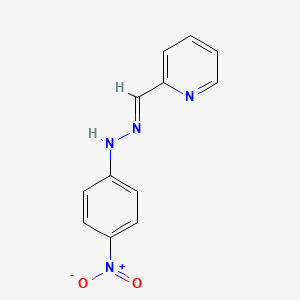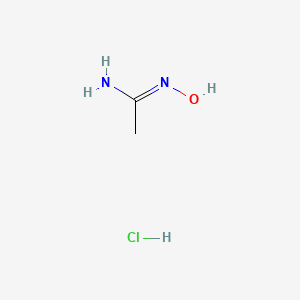
2-甲基-四氢-吡喃-4-醇
描述
2-Methyl-tetrahydro-pyran-4-OL is a chemical compound with the molecular formula C10H20O2 . It is used for perfume and aromatic raw materials . This substance is used in products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Synthesis Analysis
Tetrahydropyran synthesis involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Iron-modified zeolite BETA is an efficient catalyst in the synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol .Molecular Structure Analysis
The molecular structure of 2-Methyl-tetrahydro-pyran-4-OL can be found in the ECHA database .Chemical Reactions Analysis
Tetrahydropyran (THP) is the organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom. 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
2-Methyl-tetrahydro-pyran-4-OL is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . The molecular weight of this compound is 172.2646 .科学研究应用
化学反应和合成
- 合成和化学反应:醛与 4-甲基-4-戊烯-2-醇反应生成取代的四氢吡喃醇,通过催化氢化可以转化为二氢吡喃,然后再转化为四氢吡喃。α-萜品醇与苯甲醛以类似方式反应形成结构相似的产物 (Hudson 和 Schmerlaib,1957)。
- Prins 环化:使用异戊烯醇和异戊醛进行 Prins 环化,用于选择性制备 2-异丁基-4-甲基-四氢-2H-吡喃-4-醇。杂多酸在此过程中作为催化剂,显示出高选择性和效率 (Vyskočilová 等,2016)。
实验室中的教育用途
- 本科有机实验室项目:四氢吡喃衍生物在本科有机实验室中使用环保方法合成。这种教育应用使学生能够探索反应范围并参与其他羰基底物的研究项目 (Dintzner 等,2012)。
工业和制造应用
- 制造工艺:在某些化合物(如四氢-4-[3-[4-(2-甲基-1H-咪唑-1-基)苯基]硫]苯基-2H-吡喃-4-甲酰胺)的制造中,碳-硫键的形成至关重要。该工艺用于生产抗哮喘候选药物,并涉及钯催化的反应 (Norris 和 Leeman,2008)。
环境和生物应用
- 生物和药理研究:人们正在探索 2-甲基-四氢-吡喃-4-醇等化合物的生物活性,例如它们与大脑中单胺转运蛋白的相互作用。这些研究为开发新型药物和了解生物机制提供了见解 (Santra 等,2021)。
安全评估
- 成分安全评估:2-异丁基-4-甲基四氢-2H-吡喃-4-醇等化合物经过广泛的安全评估,以评估其遗传毒性、生殖毒性和环境影响。这对于它们在香料和其他消费品中的使用至关重要 (Api 等,2019)。
安全和危害
2-Methyl-tetrahydro-pyran-4-OL is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . This substance is used in various products, including washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
未来方向
作用机制
Target of Action
It is known that this compound is used in various products such as washing & cleaning products, air care products, biocides (eg, disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on its specific application.
Mode of Action
Given its wide use in various products, it is likely that it interacts with its targets to produce the desired effects, such as fragrance in perfumes and cleaning action in detergents .
Biochemical Pathways
It’s worth noting that tetrahydropyran derivatives are commonly used in organic synthesis . They are involved in various reactions, including the formation of highly substituted 4-hydroxytetrahydropyran products .
Pharmacokinetics
The molecular weight of 1722646 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its wide use in various products, it is likely to produce a range of effects depending on its specific application .
Action Environment
The action of 2-Methyl-tetrahydro-pyran-4-OL can be influenced by various environmental factors. For instance, its use in indoor and outdoor environments as a processing aid suggests that it may be stable under a variety of conditions . .
生化分析
Biochemical Properties
2-Methyl-tetrahydro-pyran-4-OL plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is commonly used as a protecting group for alcohols in organic synthesis, where it reacts with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis . The interactions of 2-Methyl-tetrahydro-pyran-4-OL with enzymes and proteins are crucial for its role in biochemical processes.
Cellular Effects
2-Methyl-tetrahydro-pyran-4-OL has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function. For example, its use as a fragrance substance suggests that it may interact with olfactory receptors and influence sensory perception . Additionally, its role in organic synthesis indicates potential effects on cellular metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-Methyl-tetrahydro-pyran-4-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable interactions with various biomolecules, influencing their activity. For instance, its use as a protecting group for alcohols involves the formation of stable 2-tetrahydropyranyl ethers, which can be hydrolyzed to restore the parent alcohol . These interactions highlight the compound’s ability to modulate biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-tetrahydro-pyran-4-OL can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-tetrahydro-pyran-4-OL has a vapor pressure of 0.01 hPa at 20°C, indicating its volatility . This property can affect its stability and persistence in laboratory experiments. Additionally, the compound’s long-term effects on cellular function can be observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methyl-tetrahydro-pyran-4-OL vary with different dosages in animal models. Studies have shown that administration of the compound by gavage at a dose level of 625 mg/kg body weight per day is associated with minor changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in determining the compound’s impact on biological systems. Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in animal models.
Metabolic Pathways
2-Methyl-tetrahydro-pyran-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels. For instance, its role as a protecting group for alcohols involves interactions with enzymes that catalyze the formation and hydrolysis of 2-tetrahydropyranyl ethers . These interactions highlight the compound’s involvement in metabolic processes.
Transport and Distribution
The transport and distribution of 2-Methyl-tetrahydro-pyran-4-OL within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s volatility and chemical properties affect its localization and accumulation in biological systems. Studies have shown that occupational exposure to 2-Methyl-tetrahydro-pyran-4-OL may occur through inhalation and dermal contact, indicating its ability to be transported and distributed within the body . Understanding these processes is important for evaluating the compound’s impact on health and safety.
Subcellular Localization
The subcellular localization of 2-Methyl-tetrahydro-pyran-4-OL is influenced by its targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles within cells. For instance, its role as a protecting group for alcohols suggests that it may localize to regions where these reactions occur . Understanding the subcellular localization of 2-Methyl-tetrahydro-pyran-4-OL is important for elucidating its activity and function in biological systems.
属性
IUPAC Name |
2-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)




